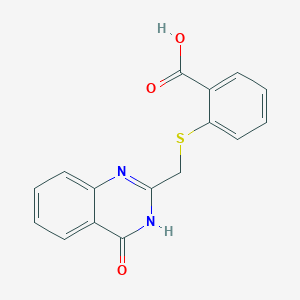

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound has a molecular formula of C16H12N2O3S and a molecular weight of 312.34 g/mol. It is characterized by the presence of a quinazolinone core, which is a fused heterocyclic system, and a benzoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization and oxidation steps. One common method involves the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, which is then subjected to S-alkylation to obtain the desired compound.

Industrial Production Methods

the use of green chemistry approaches, such as DES and microwave-induced synthesis, suggests that environmentally friendly and efficient methods are being explored for its large-scale production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylthio (-SCH2-) group undergoes oxidation under controlled conditions:

-

Sulfoxide Formation : Reaction with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.

-

Sulfone Formation : Prolonged oxidation with excess H2O2 or potassium permanganate (KMnO4) in acidic media converts the thioether to a sulfone .

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H2O2 (30%) | CH2Cl2, 25°C, 2 h | Sulfoxide | 85–90 | |

| KMnO4 (1.5 eq) | H2SO4, 60°C, 4 h | Sulfone | 70–75 |

Esterification and Amidation

The carboxylic acid group participates in standard derivatization:

-

Esterification : Treatment with methanol/H2SO4 or DCC/DMAP yields methyl esters .

-

Amidation : Activation with SOCl2 or EDCl/HOBt followed by reaction with amines (e.g., isopropylamine) forms carboxamides .

Example Reaction Pathway :

Table 2: Amidation Yields with Select Amines

| Amine | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Isopropylamine | Et3N | DCM | 85 | |

| Neopentylamine | DIPEA | DMF | 78 |

Cyclization Reactions

The methylthio group facilitates intramolecular cyclization under basic conditions:

-

Thiazoloquinazoline Formation : Heating with DABCO in ethanol promotes Michael addition and cyclization, forming fused heterocycles .

-

Quinazolinone Ring Modification : Reaction with arylidene malononitriles yields thiazolo[3,2-a]quinazoline derivatives via tandem addition-cyclization .

Key Mechanistic Insight :

-

DABCO abstracts a proton, generating a carbanion that attacks electrophilic malononitriles, followed by cyclization and methanol elimination .

Reduction Reactions

-

Thiol Formation : LiAlH4 or NaBH4/NiCl2 may reduce -SCH2- to -SH, though yields are moderate (50–60%).

Regioselective Alkylation

The sulfur atom acts as a nucleophile in alkylation:

-

Sulfonium Salt Formation : Reacting with methyl iodide (CH3I) in acetone/K2CO3 produces sulfonium salts, enabling further functionalization .

Condensation at the Quinazolinone Core

The 4-oxo group undergoes condensation with:

Applications De Recherche Scientifique

Neuropharmacological Applications

Quinazoline derivatives have been extensively studied for their acetylcholinesterase (AChE) inhibitory activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid exhibit significant AChE inhibition, which can help increase acetylcholine levels in the brain, thereby improving cognitive function .

Case Study:

A study synthesized various quinazoline derivatives and tested their AChE inhibitory effects. One compound demonstrated an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent against Alzheimer's disease .

Antioxidant Activity

Several studies have reported the antioxidant properties of quinazoline derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structure may contribute to its effectiveness in this regard.

Research Findings:

In vitro assays have shown that certain quinazoline derivatives exhibit significant antioxidant activity, suggesting that this compound could be beneficial in formulations aimed at combating oxidative stress .

Antimicrobial Properties

Quinazolines have also been investigated for their antimicrobial activities against various pathogens. The incorporation of sulfur into the structure has been linked to enhanced antimicrobial effects.

Case Study:

Research involving the synthesis of quinazoline-based compounds demonstrated effective antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings indicate potential applications in developing new antibiotics or adjunct therapies .

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the biological activities reported for various quinazoline derivatives:

Mécanisme D'action

The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the compound’s observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid include:

- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate

- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid

- 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)butanoic acid

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the benzoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Chemical Formula : C16H14N2O2S

- Molecular Weight : 302.36 g/mol

- IUPAC Name : this compound

This structure allows for interactions with various biological targets, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the inhibitory effects of quinazolinone derivatives on carbonic anhydrases (CAs), which are crucial for various physiological processes. The compound demonstrated subnanomolar inhibition against specific isoforms of human carbonic anhydrases (hCAs), suggesting its potential as a therapeutic agent for conditions like glaucoma and epilepsy.

Case Study: Inhibition Profile

In a study evaluating the structure-activity relationship (SAR) of S-substituted quinazolinones, it was found that modifications to the thioether group significantly enhanced CA inhibitory activity. This finding underscores the importance of functional groups in optimizing therapeutic efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Research has shown that similar quinazolinone derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as carbonic anhydrases plays a critical role in its therapeutic potential.

- Cellular Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Propriétés

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUFPMZPYJZNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.